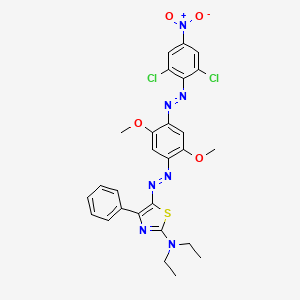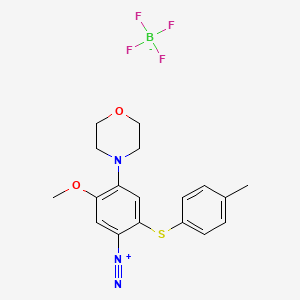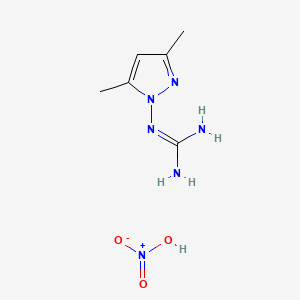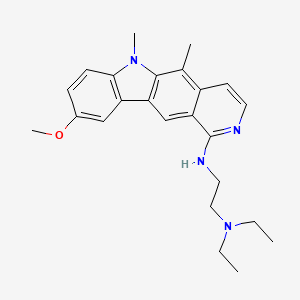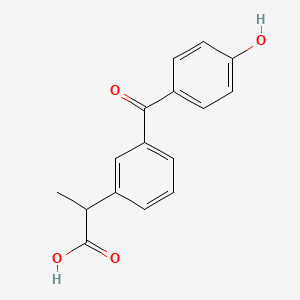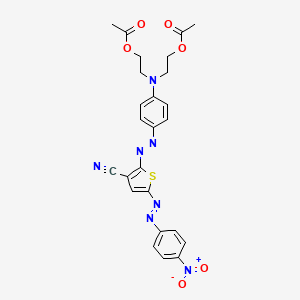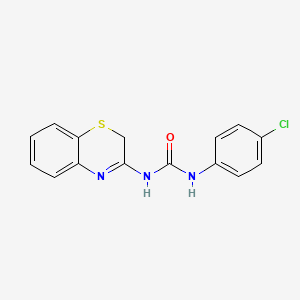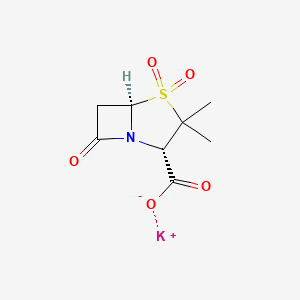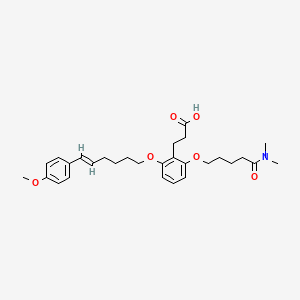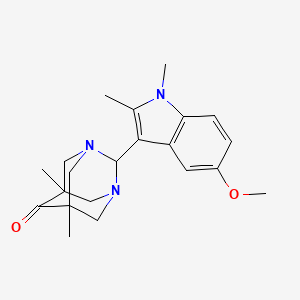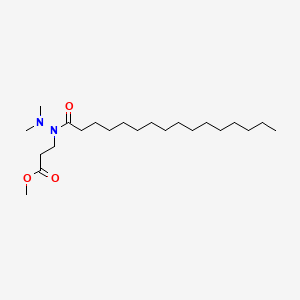
Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide is a complex organic compound with a unique structure that includes a hexadecanoic acid backbone and a hydrazide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide typically involves the reaction of hexadecanoic acid with 3-methoxy-3-oxopropyl hydrazine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste. Quality control measures are implemented to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce hydrazine derivatives.
Applications De Recherche Scientifique
Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mécanisme D'action
The mechanism of action of Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexadecanoic acid, 1-(3-methoxy-3-oxopropyl)-2,2-dimethylhydrazide: shares similarities with other hydrazide derivatives, such as:
Uniqueness
What sets this compound apart is its unique combination of a long-chain fatty acid with a hydrazide functional group This structure imparts specific chemical and biological properties that are not observed in simpler hydrazide derivatives
Propriétés
Numéro CAS |
96804-36-3 |
|---|---|
Formule moléculaire |
C22H44N2O3 |
Poids moléculaire |
384.6 g/mol |
Nom IUPAC |
methyl 3-[dimethylamino(hexadecanoyl)amino]propanoate |
InChI |
InChI=1S/C22H44N2O3/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-21(25)24(23(2)3)20-19-22(26)27-4/h5-20H2,1-4H3 |
Clé InChI |
QKBXFGGCXRIBRO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCC(=O)N(CCC(=O)OC)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


